molecular formula C15H18F6O3 B1508335 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 824411-04-3

3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

Cat. No. B1508335
CAS RN: 824411-04-3
M. Wt: 360.29 g/mol
InChI Key: VRGGMPGFYAQUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate” is a unique chemical with the empirical formula C4H2F6O3 . It is also known as 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid or 2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid .


Molecular Structure Analysis

The molecule shows approximately Cs symmetry. The carboxy group is nearly coplanar with the C—OH moiety and the O=C—C—O (H) torsion angle is 5.5 (2)° . An intramolecular O—H…O hydrogen bond occurs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 . It is a perfluorinated hydroxyisobutyric acid derivative .

Scientific Research Applications

Directed Homogeneous Hydrogenation

Research by Brown et al. (2003) delved into directed homogeneous hydrogenation processes, focusing on methyl anti-3-hydroxy-2-methylpentanoate. The study highlighted the utility of bicyclo[2.2.1]heptadiene derivatives in metal-catalyzed reactions, specifically using rhodium catalysts. These findings contribute to understanding the catalytic reduction and addition reactions involving complex bicyclic structures, which may relate to the synthesis and functionalization of the compound (Brown, Evans, & James, 2003).

Ene Reactions of Trifluoronitrosomethane

Barlow et al. (1980) explored the ene reactions of trifluoronitrosomethane, leading to the formation of N-alkenyl-N-trifluoromethylhydroxylamines. This study is relevant due to the involvement of trifluoromethyl groups and the potential for such reactions to modify or create molecules similar to the compound of interest, especially in the context of introducing or manipulating trifluoromethylated motifs within complex organic frameworks (Barlow, Haszeldine, & Murray, 1980).

Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene

Billups et al. (1996) reported on the synthesis and chemical behavior of Bicyclo[4.1.0]hept-1,6-ene, which provides insight into the reactivity and synthetic approaches for bicyclic systems similar to the compound . This research helps understand the dynamics and potential synthetic routes involving bicyclic structures, particularly those that may undergo ring expansion, contraction, or functionalization reactions (Billups et al., 1996).

Selective Reaction with Exo-Isomers in ROMP

Seehof et al. (1993) investigated the selective reaction with exo-isomers in ring-opening olefin metathesis polymerization (ROMP) of fluoroalkyl-substituted norbornene derivatives. This study highlights the specificity in reactions involving bicyclic structures with fluoroalkyl groups, which is pertinent to understanding the reactivity and potential applications of "3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate" in polymer science or materials engineering (Seehof, Grutke, & Risse, 1993).

Safety and Hazards

This compound is classified as a skin corrosive/irritant and can cause serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6O3/c1-7(2)12(22)24-11-9-4-3-8(5-9)10(11)6-13(23,14(16,17)18)15(19,20)21/h8-11,23H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGMPGFYAQUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2CCC(C2)C1CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730818
Record name 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

CAS RN

824411-04-3
Record name 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Reactant of Route 3
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Reactant of Route 4
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Reactant of Route 5
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
Reactant of Route 6
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.